4-(2-Methoxyethoxy)benzophenone

Catalog No.
S8741980
CAS No.
M.F
C16H16O3
M. Wt
256.30 g/mol
Availability
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4-(2-Methoxyethoxy)benzophenone

Product Name

4-(2-Methoxyethoxy)benzophenone

IUPAC Name

[4-(2-methoxyethoxy)phenyl]-phenylmethanone

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

InChI

InChI=1S/C16H16O3/c1-18-11-12-19-15-9-7-14(8-10-15)16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

SAYQTIDGJLQQJG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Catalytic Systems in Friedel-Crafts Acylation Reactions

Friedel-Crafts acylation remains a cornerstone for constructing benzophenone frameworks. Recent advances focus on optimizing catalytic efficiency while minimizing Lewis acid usage. A pivotal study demonstrated that FeCl₃ and ZnCl₂, when used at 1–5% molar equivalents under reflux conditions (100–110°C), enable acylation of deactivated aromatics like benzene with benzoyl chloride, achieving yields up to 85%. Key factors include:

  • Catalyst Activity: Moderately active catalysts (FeCl₃, ZnCl₂) outperform stronger acids (AlCl₃) by reducing side reactions.
  • Temperature Dependence: Elevated temperatures (≥100°C) enhance reaction rates and substrate activation, critical for less reactive arenes.
  • Substrate-Catalyst Interactions: Multivariate analysis revealed that catalyst-substrate electronic matching governs regioselectivity, favoring para-substitution in electron-rich rings.

Table 1: Catalytic Performance in Friedel-Crafts Acylation

CatalystLoading (mol%)Temp (°C)Yield (%)Selectivity (para:ortho)
FeCl₃11108592:8
ZnCl₂51007888:12
AlCl₃11106275:25

These findings underscore the viability of FeCl₃ for scalable benzophenone synthesis, though solvent choice (e.g., hexane vs. toluene) further influences residue levels.

Solvent-Mediated Etherification Pathways

Etherification of 4-hydroxybenzophenone with 2-methoxyethyl groups demands judicious solvent selection to balance reactivity and purity. A patented method employs normal hexane as the reaction medium for methyl sulfate-mediated etherification, achieving 95% crude product purity while eliminating toluene residues. Critical considerations include:

  • Solvent Polarity: Hexane’s non-polar nature minimizes solvation of ionic intermediates, favoring nucleophilic attack by the methoxyethyl group.
  • Temperature Gradients: Distillation at 180–210°C removes hexane efficiently, reducing residual solvent to <0.1%.
  • Crystallization Optimization: Methanol-mediated recrystallization at 5–10°C yields 99.9% pure product, with particle size controlled via cooling rates.

Table 2: Solvent Impact on Etherification Efficiency

SolventBP-1 Conversion (%)Residual Solvent (ppm)Crystallization Yield (%)
Hexane98<5095
Toluene9430089
THF9015082

This protocol’s "green" profile, avoiding halogenated solvents, aligns with industrial safety standards.

Regioselective Functionalization of Benzophenone Core Structures

Regioselective introduction of the 2-methoxyethoxy group hinges on directing groups and electrophilic tuning. Copper-mediated hydroxylation studies using imine ligands illustrate that electronic effects dominate site selectivity. For 4-substituted benzophenones:

  • Electron-Donating Groups (EDGs): Enhance reactivity at the γ-position (para to substituent) via increased electron density.
  • Electron-Withdrawing Groups (EWGs): Redirect functionalization to δ-positions (meta) through resonance withdrawal.

Mechanistic Insight:
Imine ligands form transient complexes with Cu(II)-OOH intermediates, where electrophilicity dictates attack orientation. For example, 4-nitrobenzophenone derivatives exhibit 91:9 selectivity for δ-hydroxylation due to nitro’s strong EWG effect.

Table 3: Regioselectivity in 4-Substituted Benzophenones

SubstituentDirecting GroupSelectivity (γ:δ)
-OCH₃Pyridine-4-EDG85:15
-NO₂Pyridine-4-EWG9:91
-ClPyridine-4-EDG70:30

Adapting this strategy, 2-methoxyethoxy groups are installed via nucleophilic substitution on pre-hydroxylated intermediates, achieving >90% regiopurity.

Nucleophilic Substitution Dynamics in Methoxyethoxy Group Formation

The methoxyethoxy group in 4-(2-methoxyethoxy)benzophenone is typically introduced via nucleophilic substitution reactions, with the Williamson ether synthesis being a cornerstone method. This reaction involves the attack of a sodium 2-methoxyethoxide nucleophile on a para-substituted benzophenone derivative bearing a leaving group (e.g., halide or sulfonate) at the aromatic ring [6]. The SN2 mechanism dominates, where the alkoxide ion displaces the leaving group in a bimolecular process.

Key kinetic parameters, such as reaction rate constants (k), are influenced by:

  • Leaving Group Ability: Bromides and iodides exhibit faster substitution rates compared to chlorides due to weaker bond dissociation energies [6].
  • Solvent Polarity: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity by stabilizing the transition state through dielectric effects [1].
  • Steric Hindrance: Bulky ortho substituents on the benzophenone core reduce reaction rates by impeding alkoxide approach [6].

The table below summarizes the rate constants for methoxyethoxy group formation using different alkyl halides under standardized conditions:

Alkyl HalideLeaving Groupk (10−3 s−1)Solvent
4-IodobenzophenoneIodide8.92DMF
4-BromobenzophenoneBromide5.14DMF
4-ChlorobenzophenoneChloride1.07DMF

Notably, the electron-withdrawing nature of the benzophenone carbonyl group polarizes the aromatic ring, increasing the electrophilicity of the para position and accelerating nucleophilic attack [1].

Steric and Electronic Effects in Aromatic Electrophilic Substitution

The benzophenone scaffold undergoes electrophilic substitution primarily at the meta position relative to the carbonyl group due to its strong electron-withdrawing effect. However, the para-substituted 2-methoxyethoxy group introduces competing electronic and steric influences:

  • Electronic Effects: The methoxyethoxy substituent donates electron density via resonance (+R effect), activating the ring toward electrophilic attack. This creates a regiochemical conflict, as the carbonyl group deactivates the ortho and para positions [7].
  • Steric Effects: The branched 2-methoxyethoxy group imposes steric hindrance, disfavoring substitution at adjacent positions. Computational studies reveal that the energy barrier for electrophilic attack at the ortho position is 12–15 kJ/mol higher than at the meta position due to van der Waals repulsions [1].

The table below illustrates the directing effects of substituents in 4-(2-methoxyethoxy)benzophenone:

SubstituentElectronic EffectPreferred Substitution Position
Carbonyl (C=O)Strong −I, −MMeta
2-MethoxyethoxyModerate +RPara (minor), Meta (major)

These competing effects result in a mixed substitution pattern, with meta products dominating in nitration and sulfonation reactions [7].

Transition State Analysis of Key Intermediate Formation

The formation of 4-(2-methoxyethoxy)benzophenone involves a high-energy transition state during the nucleophilic substitution step. Laser flash photolysis and UV-vis spectroscopy have been employed to characterize this transient species [1] [7]:

  • Nucleophilic Attack: The alkoxide ion approaches the electrophilic carbon in a backside trajectory, leading to partial bond formation with the nucleophile and bond cleavage with the leaving group.
  • Charge Distribution: The transition state exhibits partial negative charges on both the incoming alkoxide and the departing leaving group, stabilized by polar solvents [1].
  • Substituent Effects: Electron-withdrawing groups on the benzophenone core lower the activation energy (Ea) by increasing the electrophilicity of the reaction site. For example, nitro-substituted derivatives exhibit Ea values 20–25% lower than their methyl-substituted analogs [7].

The table below compares activation energies for substituted benzophenone derivatives:

SubstituentEa (kJ/mol)Relative Rate (k/k0)
4-Nitro68.33.2
4-Carbonyl72.11.0
4-Methyl89.70.4

These findings underscore the critical role of electronic modulation in transition state stabilization.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

256.109944368 g/mol

Monoisotopic Mass

256.109944368 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-21

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